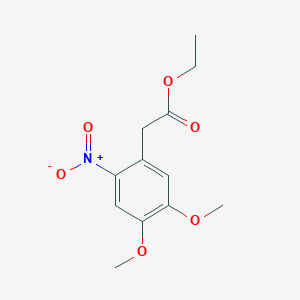

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

Beschreibung

The exact mass of the compound Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c1-4-19-12(14)6-8-5-10(17-2)11(18-3)7-9(8)13(15)16/h5,7H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOCPPIVHVUSGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278802 |

Source

|

| Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-53-2 |

Source

|

| Record name | 5415-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a substituted nitrophenylacetate derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including a nitro-aromatic ring, methoxy groups, and an ethyl ester moiety, confer a specific set of physicochemical properties that are critical to its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their determination. Understanding these characteristics is paramount for its application as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. The strategic placement of the nitro group ortho to the acetate side chain, along with the electron-donating methoxy groups on the phenyl ring, creates a nuanced electronic environment that dictates its reactivity and potential interactions.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, reactivity, and biological fate. While specific experimental data for Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is not extensively reported in publicly available literature, we can infer and predict many of its key characteristics based on its structure and data from closely related compounds. The following table summarizes these essential properties.

| Property | Value (Predicted/Inferred) | Source/Justification |

| Molecular Formula | C₁₂H₁₅NO₆ | Based on chemical structure |

| Molecular Weight | 269.25 g/mol | Calculated from the molecular formula |

| CAS Number | Not available | |

| Appearance | Likely a pale yellow to yellow crystalline solid | Based on related nitroaromatic compounds |

| Melting Point | >200 °C (for the corresponding carboxylic acid) | The related 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid has a melting point of 206-208 °C[1]. The ethyl ester is expected to have a lower, but still relatively high, melting point. |

| Boiling Point | >400 °C (for the corresponding carboxylic acid) | The related 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid has a boiling point of 433.4 °C[1]. The ethyl ester will have a different boiling point, likely also high and prone to decomposition at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | Aromatic nitro compounds are generally insoluble in water but soluble in common organic solvents[2][3]. |

| pKa | Not applicable (no acidic proton) | The parent carboxylic acid has an acidic proton, but the ethyl ester does not. |

| logP (Octanol/Water Partition Coefficient) | ~1.3 - 1.8 (Predicted) | The XLogP3 for the related N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide is 1.3[4]. The corresponding carboxylic acid has a predicted XLogP3 of 1.76230[1]. This indicates moderate lipophilicity. |

Structural and Chemical Stability Insights

The chemical behavior of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is largely governed by its key functional groups: the nitro group, the ester, and the methoxy groups on the aromatic ring.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. As a molecule of interest in synthetic chemistry and drug discovery, understanding its mass spectral behavior is crucial for its identification and characterization. This document elucidates the primary fragmentation pathways, identifies characteristic ions, and discusses the influence of the nitro, methoxy, and ethyl acetate functionalities on the overall fragmentation cascade. The insights presented herein are grounded in established principles of mass spectrometry and draw parallels from the fragmentation of analogous chemical structures.

Introduction to Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate and Mass Spectrometry

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a substituted phenylacetate derivative. Its structure incorporates several key functional groups that dictate its fragmentation behavior under electron ionization (EI) conditions: a nitro group ortho to the acetate side chain, two methoxy groups on the aromatic ring, and an ethyl ester functionality.

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound.[1][2] In the ion source of a mass spectrometer, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a molecular ion (M•+).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint".[1]

Predicted Fragmentation Pathways

The fragmentation of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is expected to be a complex interplay of competing and sequential reactions driven by the various functional groups. The presence of the aromatic ring provides a high degree of charge stabilization.[4] The primary fragmentation pathways are anticipated to involve the nitro group, the methoxy groups, and the ethyl acetate side chain.

Fragmentation Initiated by the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the fragmentation of aromatic compounds.[5] Common fragmentation pathways for nitroaromatic compounds include the loss of neutral radicals such as •NO and •NO2.[6][7]

-

Loss of •NO2: A primary fragmentation pathway is the cleavage of the C-N bond to lose a nitro radical (•NO2, 46 Da), resulting in a fragment ion at m/z 209.

-

Loss of •NO: Rearrangement of the nitro group to a nitrite followed by the loss of a nitric oxide radical (•NO, 30 Da) can also occur, leading to a fragment at m/z 225. This is a common fragmentation for nitroaromatic compounds.[7]

-

Ortho Effect: The ortho positioning of the nitro group relative to the ethyl acetate side chain can lead to specific interactions and rearrangements, a phenomenon known as the "ortho effect".[6][8][9] This can result in complex fragmentation patterns, potentially involving the loss of water or other small molecules after intramolecular hydrogen abstraction.

Fragmentation of the Ethyl Acetate Side Chain

The ethyl acetate moiety is expected to undergo characteristic ester fragmentations.

-

Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the acyl-oxygen bond can lead to the loss of an ethoxy radical (•OCH2CH3, 45 Da), forming a stable acylium ion at m/z 210.

-

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene, 28 Da). This would result in a radical cation at m/z 227.

-

Loss of the Ethyl Group (•CH2CH3): Cleavage of the O-C bond of the ethyl group can result in the loss of an ethyl radical (•CH2CH3, 29 Da), leading to a fragment at m/z 226.

-

Formation of the Acetyl Ion: While less direct, fragmentation can lead to the formation of the acetyl ion ([CH3CO]+) at m/z 43.[10]

Fragmentation Involving the Methoxy Groups

The methoxy groups are electron-donating and can stabilize the positive charge on the aromatic ring. Their primary fragmentation pathway involves the loss of a methyl radical.

-

Loss of a Methyl Radical (•CH3): The loss of a methyl radical (•CH3, 15 Da) from one of the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds. This would result in a fragment ion at m/z 240. Subsequent loss of carbon monoxide (CO, 28 Da) is also possible.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted major fragment ions for Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate and their proposed origins.

| m/z | Proposed Structure/Loss |

| 255 | [M]•+ (Molecular Ion) |

| 240 | [M - •CH3]+ |

| 227 | [M - C2H4]•+ (McLafferty Rearrangement) |

| 226 | [M - •CH2CH3]+ |

| 225 | [M - •NO]+ |

| 210 | [M - •OCH2CH3]+ |

| 209 | [M - •NO2]+ |

| 194 | [M - •NO2 - •CH3]+ |

| 181 | [M - C2H4 - •NO2]•+ |

| 43 | [CH3CO]+ |

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate.

Caption: Secondary fragmentation pathways.

Experimental Protocol for Acquiring an EI Mass Spectrum

This section provides a generalized, step-by-step methodology for acquiring an EI mass spectrum of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate.

-

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

Ensure the sample is free of non-volatile impurities which can contaminate the ion source.

-

-

Instrumentation and Parameters:

-

Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the standard energy to ensure reproducible fragmentation patterns and for comparison with spectral libraries. [3] * Ion Source Temperature: Typically 200-250 °C. This needs to be optimized to ensure volatilization without thermal decomposition.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: A typical scan range would be m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Vacuum: A high vacuum (10^-5 to 10^-8 torr) is essential to prevent ion-molecule reactions. [1]

-

-

Data Acquisition and Analysis:

-

Inject the sample into the instrument.

-

Acquire the mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

-

Experimental Workflow

The following diagram outlines the experimental workflow for the mass spectrometric analysis of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate.

Caption: Experimental workflow for MS analysis.

Conclusion

The electron ionization mass spectrum of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is predicted to be rich in information, with characteristic fragments arising from the nitro, methoxy, and ethyl acetate functionalities. The key fragmentation pathways are expected to be the loss of •NO2, •NO, •OCH2CH3, and C2H4 (via McLafferty rearrangement). The presence of an "ortho effect" may lead to additional unique fragmentation patterns. This in-depth guide provides a robust framework for researchers to interpret the mass spectrum of this compound, aiding in its unambiguous identification and characterization in various scientific endeavors.

References

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved from [Link]

-

Niessen, W. M. A. (2012). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Rapid Communications in Mass Spectrometry, 26(22), 2635-2642. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Benoit, F. M. (1983). Mass Spectrometry of Nitro and Nitroso Compounds. In S. Patai (Ed.)

-

Heitmann, D., & Fröba, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 384(5), 1166-1176. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

Parastar, H., & Jalali-Heravi, M. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3561-3571. Retrieved from [Link]

-

Krompiec, S., et al. (2014). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry, 53(15), 7856-7866. Retrieved from [Link]

-

Al-Talla, Z. A. (2019). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 213, 316-327. Retrieved from [Link]

-

Sparkman, O. D., & Watson, J. T. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International, 28(4). Retrieved from [Link]

-

Machara, A., et al. (2019). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 22-32. Retrieved from [Link]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. rroij.com [rroij.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Uncaging the Power of Light: An In-Depth Technical Guide to the Photocleavage Mechanism of o-Nitrobenzyl Protecting Groups

This guide provides a comprehensive exploration of the photochemical mechanisms governing the cleavage of ortho-nitrobenzyl (ONB) protecting groups. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to dissect the underlying principles, experimental validation, and practical considerations that are paramount for leveraging this powerful tool in modern science.

Introduction: The Spatiotemporal Control of Chemistry

In fields ranging from total synthesis to cellular biology, the ability to control chemical reactions with precision is a primary objective. Photoremovable protecting groups (PPGs), or "photocages," offer an unparalleled level of control, allowing for the release of active molecules with high spatiotemporal resolution using light as a traceless reagent.[1][2] Among the diverse families of PPGs, the o-nitrobenzyl (ONB) group is one of the most widely studied and versatile, capable of protecting a vast array of functional groups including alcohols, amines, carboxylates, and phosphates.[1][3] Understanding the intricacies of its photocleavage mechanism is not merely an academic exercise; it is essential for designing more efficient caging strategies, optimizing release kinetics, and developing next-generation light-activated therapeutics.[4]

The Core Photochemical Reaction Cascade

The cleavage of the ONB group is not a single event but a well-orchestrated sequence of photochemical and thermal reactions initiated by the absorption of a photon. The canonical mechanism, supported by decades of spectroscopic and kinetic studies, proceeds through several key transient intermediates.[1][5]

Upon irradiation with UV-A light (typically 300-380 nm), the ONB moiety is promoted to an electronically excited state.[6] The subsequent steps are driven by an intramolecular hydrogen atom transfer (HAT), a critical event that initiates the cleavage cascade.[2] This process culminates in the release of the protected substrate and the formation of an o-nitrosobenzaldehyde byproduct.[6][7]

The process begins with photoexcitation from the ground state to a short-lived excited singlet state.[1] From here, the reaction can proceed directly or via intersystem crossing to a longer-lived triplet state.[1][8] The key mechanistic step is the intramolecular abstraction of a benzylic hydrogen by an oxygen atom of the ortho-nitro group, which occurs on a picosecond timescale.[9] This hydrogen transfer leads to the formation of a critical transient species: the aci-nitro intermediate.[1] This intermediate undergoes further thermal rearrangements, including cyclization, which ultimately leads to the fragmentation that liberates the caged substrate and the o-nitrosobenzaldehyde byproduct.[5][7] It is crucial to note that this byproduct is also photosensitive and can absorb incident light, creating an "internal filter" effect that can reduce cleavage efficiency over time, particularly at high concentrations.[10][11][12]

Experimental Validation: Visualizing Transient Species

The elucidation of the ONB photocleavage mechanism is a triumph of time-resolved spectroscopy. Techniques operating on femtosecond to microsecond timescales have been instrumental in capturing and characterizing the fleeting intermediates that define the reaction pathway.

Causality in Experimental Design: To prove the existence of a transient intermediate, one must not only detect its formation but also correlate its decay with the appearance of a subsequent species or the final product. This principle of kinetic competence is the foundation of mechanistic investigation.

Key Experimental Techniques

-

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is the workhorse technique for studying the earliest events. By using a "pump" pulse to initiate the photoreaction and a "probe" pulse to measure absorption at controlled delay times, fs-TAS can directly observe the decay of the initial excited state and the rise of the aci-nitro intermediate.[1] The aci-nitro species has a characteristic strong absorption band around 400-450 nm, making it readily identifiable.[5][9]

-

Time-Resolved Resonance Raman (TR³) Spectroscopy: While TAS provides electronic information, TR³ spectroscopy offers structural insights. By tuning the laser to the absorption band of the aci-nitro intermediate, its vibrational spectrum can be selectively enhanced, providing definitive structural evidence of the o-quinonoid aci-nitro isomer.

-

Laser Flash Photolysis (LFP): Operating on nanosecond to millisecond timescales, LFP is used to monitor the slower decay of the aci-nitro intermediate and the formation of subsequent species, allowing for detailed kinetic analysis under various conditions (e.g., different pH or solvents).[5]

Experimental Protocol: Laser Flash Photolysis (LFP) for Monitoring the aci-nitro Intermediate

This protocol outlines a self-validating system for observing the key aci-nitro intermediate.

-

Sample Preparation:

-

Dissolve the ONB-protected compound in the chosen solvent (e.g., buffered aqueous solution or an organic solvent like acetonitrile) to an optical density of ~0.3-0.5 at the excitation wavelength (e.g., 355 nm).

-

Transfer the solution to a quartz cuvette and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench triplet states.

-

-

Instrumentation Setup:

-

Use a pulsed Nd:YAG laser (e.g., 355 nm) as the excitation "pump" source.

-

Use a high-intensity Xenon arc lamp as the "probe" light source, passed through the sample and into a monochromator/detector system.

-

Synchronize the laser pulse with the detector using a digital delay generator.

-

-

Data Acquisition:

-

Record a baseline spectrum before the laser flash.

-

Fire a single laser pulse to excite the sample.

-

Record transient absorption spectra at multiple time delays after the flash (e.g., from 50 ns to 500 µs).

-

Monitor the decay kinetics at a specific wavelength corresponding to the aci-nitro absorption maximum (~420 nm).

-

-

Validation and Interpretation:

-

Expected Observation: A strong transient absorption band appears immediately after the flash in the 400-450 nm region, which then decays over microseconds. This is the signature of the aci-nitro intermediate.

-

Control Experiment: Perform the experiment on a similar compound lacking the benzylic hydrogens (e.g., o-nitrocumene). The characteristic aci-nitro transient should not be observed, validating that the benzylic C-H bond is essential for its formation.

-

Kinetic Analysis: Fit the decay trace to an appropriate kinetic model (e.g., first-order decay). The observed rate constant provides quantitative data on the intermediate's lifetime, which can be studied as a function of pH, temperature, or solvent.

-

Factors Influencing Photocleavage Efficiency

The practical utility of an ONB protecting group is determined by its photocleavage efficiency, which is a product of its molar extinction coefficient (ε) at the irradiation wavelength and its quantum yield of release (Φ_rel).[10] Both parameters can be tuned through rational chemical design.

| Derivative | Substituents | λ_max (nm) | Quantum Yield (Φ_rel) | Key Advantage |

| o-Nitrobenzyl (ONB) | None | ~280, ~350 | ~0.05 - 0.1 | Standard, well-studied baseline. |

| Nitroveratryl (NV) | 4,5-Dimethoxy | ~350 | ~0.04 | Red-shifted λ_max, increased ε. |

| α-Methyl-ONB | α-Methyl | ~350 | ~0.2 - 0.5 | Significantly increased cleavage rate.[13] |

| 2,6-Dinitrobenzyl | 6-Nitro | ~365 | ~0.12 | Increased probability of photon absorption. |

Table 1: Comparison of common o-nitrobenzyl derivatives and their photophysical properties. Data are representative and can vary with the leaving group and solvent.

Causality of Substituent Effects

-

Ring Substituents (Expertise Insight): Adding electron-donating groups like dimethoxy (the "nitroveratryl" or NV group) red-shifts the absorption maximum and increases the molar absorptivity, allowing for excitation with longer, less damaging wavelengths of light.[14] This is because these groups raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap.

-

Benzylic Substituents: Introducing a methyl group at the benzylic (α) position dramatically increases the rate of cleavage.[13] This is due to two factors: (1) the α-methyl group stabilizes the incipient benzylic radical character in the transition state of the hydrogen abstraction step, lowering the activation energy, and (2) it promotes a conformation that is more favorable for the intramolecular hydrogen transfer.

-

The Leaving Group: The nature of the protected molecule (the leaving group, LG) significantly impacts the quantum yield. Studies have shown a strong correlation between the quantum efficiency of release and the radical-stabilizing properties of the LG.[15][16] Leaving groups that better stabilize a radical at the benzylic position weaken the C-H bond that must be broken in the initial hydrogen transfer step, thus lowering the barrier for this critical process and enhancing the overall efficiency.[15][16]

Applications in Drug Development and Cellular Probing

The ability to initiate a biological or chemical process with a pulse of light has profound implications for research and medicine.

-

Light-Triggered Drug Release: ONB linkers are used to attach potent drugs to carrier systems like dendrimers or nanoparticles.[4] This strategy keeps the drug inactive and non-toxic during circulation until it reaches the target tissue (e.g., a tumor), where focused light can be applied to cleave the linker and release the therapeutic payload precisely where it is needed.[1][4] This approach minimizes off-target toxicity, a major challenge in chemotherapy.[3]

-

Caged Compounds for Cellular Signaling: In neuroscience and cell biology, ONB groups are used to "cage" signaling molecules like neurotransmitters (e.g., glutamate) or second messengers (e.g., Ca²⁺, ATP).[1][5] These caged compounds can be introduced into a biological system in an inert form. A focused laser pulse can then release the active molecule in a specific cellular compartment (e.g., at a single synapse), allowing researchers to study rapid biological responses with unprecedented spatial and temporal resolution.[10]

Conclusion

The o-nitrobenzyl protecting group is a cornerstone of photochemistry, enabling precise control over chemical and biological systems. Its mechanism, initiated by an intramolecular hydrogen atom transfer to form a key aci-nitro intermediate, is well-established through extensive spectroscopic investigation. For the application scientist, true mastery of this tool comes from understanding the causality behind its function: how structural modifications to the chromophore and leaving group directly influence quantum yields and reaction rates, and how the formation of byproducts can impact experimental outcomes. By leveraging this mechanistic insight, researchers can continue to design more sophisticated light-activated systems for targeted drug delivery, advanced materials, and the fundamental exploration of life itself.

References

-

Takahashi, H., Watanabe, Y., Sakai, M., & Tachikawa, M. (1999). Photoinduced IntramolecularHydrogen Transfer Reaction ofOrtho Nitrobenzyl Compounds. Laser Chemistry, 19(1–4), 357–362. [Link]

-

Pinheiro, M., A. S. S. de Camargo, & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6334-6433. [Link]

-

Gravel, D., Giasson, R., Blanchet, D., Yip, R. W., & Sharma, D. K. (1992). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry, 70(3), 849-856. [Link]

-

Willner, I., & A. S. S. de Camargo. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Klán, P., et al. (2013). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

Yip, R. W., Sharma, D. K., Giasson, R., & Gravel, D. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry, 89(25), 5328-5330. [Link]

-

Yip, R. W., et al. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. American Chemical Society. [Link]

-

Griesbeck, A. G., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 6, 1179-1182. [Link]

-

Kim, D., & Lee, D. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]

-

Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2255-2287. [Link]

-

Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. PMC, NIH. [Link]

-

Calbo, L., et al. (2019). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... ResearchGate. [Link]

-

Shah, A., & Abraham, A. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. ResearchGate. [Link]

-

Singh, R. K., et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC, NIH. [Link]

-

Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 127(12), 4581-4595. [Link]

-

Griesbeck, A. G., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

-

Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

-

Papageorgiou, G., et al. (2008). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

-

Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

-

Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]

-

LookChem. (n.d.). Synthesis of o-Nitrobenzaldehyde. Chempedia. [Link]

-

Ji, Y., et al. (2018). Photochemical transformation of o-nitrobenzaldehyde to o-nitrosobenzoic acid when subjected to ultraviolet light (365 nm) irradiation. ResearchGate. [Link]

-

Jia-De, W., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

-

Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

Sources

- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Dimethoxy-Nitrobenzyl Compounds

This guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of dimethoxy-nitrobenzyl compounds, a class of molecules pivotal in photolabile protecting group chemistry and drug delivery systems. We will delve into the theoretical underpinnings of their electronic spectra, the influence of molecular structure and solvent environment on their absorption properties, and provide practical guidance for their spectroscopic analysis.

The Chromophore: Understanding the Electronic Landscape

The characteristic UV-Vis absorption of dimethoxy-nitrobenzyl compounds arises from the interplay of electronic transitions within their specific chromophore. This chromophore is composed of a benzene ring substituted with a nitro group (-NO₂), two methoxy groups (-OCH₃), and a benzylic functional group (e.g., alcohol, ether, ester). The key to understanding their absorption spectrum lies in the electronic communication between the electron-withdrawing nitro group and the electron-donating methoxy groups, mediated by the aromatic π-system.

The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). In dimethoxy-nitrobenzyl compounds, the most relevant electronic transitions are:

-

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extent of conjugation and the nature of the substituents significantly influence the energy of these transitions.

-

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and methoxy groups) to antibonding π* orbitals of the aromatic ring. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

The presence of both a strong electron-withdrawing group (nitro) and strong electron-donating groups (methoxy) on the same aromatic ring leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT from the methoxy-substituted part of the ring to the nitro-substituted part lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted nitrobenzene.

The Influence of Methoxy Group Substitution on Absorption Spectra

The position and number of methoxy groups on the nitrobenzyl core have a profound impact on the UV-Vis absorption spectrum. The electron-donating resonance effect of the methoxy group is strongest when it is in the ortho or para position relative to the nitro group. This increased electron density on the aromatic ring enhances the intramolecular charge transfer, leading to a more significant bathochromic shift.

The 4,5-dimethoxy-2-nitrobenzyl moiety is a particularly well-studied and widely used photolabile protecting group. The two methoxy groups at the 4 and 5 positions work in concert to push electron density into the ring, which is then withdrawn by the nitro group at the 2-position. This substitution pattern results in a significant red-shift of the primary absorption band compared to the parent 2-nitrobenzyl alcohol.[1] This red-shifted absorption is highly advantageous for applications in biology and materials science, as it allows for the use of longer, less damaging wavelengths of light for photo-deprotection.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| 2-Nitrobenzyl alcohol | ~260-280 | - | - |

| 4,5-Dimethoxy-2-nitrobenzyl alcohol | ~340-360 | ~5,000 | Methanol |

Note: The exact λmax and ε values can vary slightly depending on the specific derivative and the solvent used.

Solvatochromism: The Role of the Solvent Environment

The UV-Vis absorption spectrum of dimethoxy-nitrobenzyl compounds can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

The excited state of dimethoxy-nitrobenzyl compounds often possesses a larger dipole moment than the ground state due to the intramolecular charge transfer character. Polar solvents will therefore stabilize the more polar excited state to a greater extent than the ground state. This leads to a decrease in the energy gap between the two states and a bathochromic shift (red shift) in the absorption maximum as the solvent polarity increases. Conversely, in nonpolar solvents, the absorption maximum is typically observed at shorter wavelengths (a hypsochromic or blue shift).

Understanding the solvatochromic behavior of these compounds is critical for predicting their photochemical behavior in different reaction media and for optimizing the conditions for their application.

Experimental Protocol for UV-Vis Spectroscopic Analysis

Acquiring a high-quality UV-Vis absorption spectrum is fundamental to characterizing dimethoxy-nitrobenzyl compounds and understanding their photochemical properties. The following is a generalized protocol for this analysis.

Materials and Equipment:

-

Dimethoxy-nitrobenzyl compound of interest

-

Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, chloroform)

-

Volumetric flasks and pipettes for accurate dilutions

-

Quartz cuvettes (typically with a 1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the dimethoxy-nitrobenzyl compound.

-

Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (usually 15-30 minutes) to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200-500 nm).

-

Select an appropriate scan speed and data interval.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent that was used to prepare the sample solutions. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

-

Perform a baseline correction to zero the absorbance across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution to be measured.

-

Fill the sample cuvette with the sample solution.

-

Place the sample cuvette in the sample holder and the blank cuvette (containing pure solvent) in the reference holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc, where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), calculate the molar extinction coefficient at λmax.

-

Conclusion

The UV-Vis absorption spectrum of dimethoxy-nitrobenzyl compounds is a rich source of information about their electronic structure and potential for photochemical applications. The characteristic red-shifted absorption, a direct consequence of the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group, is a key feature that enables their use as photolabile protecting groups with longer wavelength light. The sensitivity of their spectra to the solvent environment further highlights the importance of considering the reaction medium in their application. By following standardized experimental protocols and understanding the underlying theoretical principles, researchers can effectively utilize UV-Vis spectroscopy to characterize these important molecules and design new systems with tailored photochemical properties.

References

- Chowdhury, S., Kishi, H., Dillow, G. W., & Kebarle, P. (1989). Electron affinities of substituted nitrobenzenes. Canadian Journal of Chemistry, 67(4), 603–610.

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Calculations. (2024). International Journal of Engineering Research & Management Technology, 11(5).

- Al-Zuhairi, A. J., & Al-Dujaili, A. H. (2018). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 122(49), 9574–9583.

- Palmer, M. H., Moyes, W., & Gaskell, A. J. (1979). The electronic structure of substituted benzenes; ab initio calculations and photoelectron spectra for nitrobenzene, the nitrotoluenes, dinitrobenzenes and fluoronitrobenzenes. Journal of Molecular Structure, 52, 245-256.

-

PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

- Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828.

- Blanchet, M., & Griesbeck, A. G. (2004). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 69(18), 6047–6055.

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chembeez. (n.d.). 4,5-dimethoxy-2-nitrobenzyl bromide, 97%, thermo scientific chemicals. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of 4,5-Dimethoxy Groups in Red-Shifting the Absorption of Nitrobenzyl Photoprotecting Groups

Abstract

Photoremovable protecting groups (PPGs), or "photocages," are indispensable tools in chemistry and biology, enabling precise spatiotemporal control over the release of bioactive molecules.[1][2] The archetypal 2-nitrobenzyl (NB) group, while effective, is limited by its absorption in the UV region, which can be damaging to biological systems and has limited tissue penetration. A key strategy to overcome this is to shift the absorption maximum (λmax) to longer, more benign wavelengths—a phenomenon known as a red shift. This guide provides an in-depth technical analysis of the crucial role played by 4,5-dimethoxy substituents in achieving this red shift in nitrobenzyl PPGs. We will explore the underlying photophysical principles, the impact on the electronic structure, and the practical implications for researchers in drug development and chemical biology.

The 2-Nitrobenzyl PPG: A Photochemical Benchmark

The utility of the 2-nitrobenzyl (NB) group stems from its ability to undergo a photochemical rearrangement upon UV light absorption, leading to the cleavage of a covalent bond and the release of a protected molecule ("uncaging").[3] This process is initiated by the absorption of a photon, which promotes the molecule to an excited state.

The Uncaging Mechanism

The canonical mechanism for the photolysis of 2-nitrobenzyl compounds is a Norrish Type II-like intramolecular reaction.[4] The key steps are as follows:

-

Photoexcitation: Upon absorption of UV light (typically λ < 350 nm), the nitro group is promoted from the ground state (S0) to an excited singlet state (S1), primarily through an n → π* transition.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.

-

Intermediate Formation: This diradical rapidly rearranges to form a transient aci-nitro intermediate, which is a key species in the uncaging pathway.[5] This intermediate often has a characteristic absorption around 400 nm.[5]

-

Rearrangement and Release: The aci-nitro intermediate undergoes further thermal rearrangement, ultimately leading to the formation of a 2-nitrosobenzaldehyde (or ketone) byproduct and the release of the protected substrate.[6]

This entire process provides a clean and efficient method for releasing a wide variety of functional groups, including alcohols, amines, carboxylates, and phosphates, with light as the trigger.[4][7]

Figure 1: Simplified workflow of the 2-nitrobenzyl photocleavage mechanism.

Limitations of the Unsubstituted Core

Despite its utility, the parent 2-nitrobenzyl scaffold has significant drawbacks for many biological applications:

-

High-Energy Light Requirement: Its absorption maximum is typically in the UV-A range (320-400 nm), which can cause cellular damage and phototoxicity.

-

Limited Tissue Penetration: UV and near-UV light are strongly scattered and absorbed by biological tissues, preventing effective uncaging in deep-tissue or in vivo models.

-

Spectral Overlap: The required excitation wavelengths often overlap with the absorption of endogenous chromophores (e.g., tryptophan, NADH) and fluorescent probes, complicating experimental design.

Engineering the Spectrum: The Role of Aromatic Substituents

To overcome these limitations, researchers have turned to synthetic chemistry, modifying the aromatic ring of the nitrobenzyl chromophore to tune its photophysical properties. The goal is to shift the λmax to longer wavelengths (a bathochromic or "red" shift) into the near-visible or visible range (>400 nm). This is achieved by strategically adding substituents that alter the electronic structure of the molecule.

The key principle at play is the "push-pull" effect .[8][9] In this design, an electron-donating group (EDG), the "push," and an electron-withdrawing group (EWG), the "pull," are placed in conjugation on an aromatic system.[8]

-

Electron-Withdrawing Group (Pull): The nitro group (-NO2) is a powerful EWG, withdrawing electron density from the benzene ring.[10]

-

Electron-Donating Group (Push): Methoxy groups (-OCH3) are strong EDGs, donating electron density into the ring through resonance.[10]

The 4,5-Dimethoxy Advantage: A Deep Dive

The introduction of two methoxy groups at the 4 and 5 positions of the 2-nitrobenzyl ring creates the highly effective 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group, also known as the 6-nitroveratryl group.[6][11] This substitution pattern is a classic example of a push-pull system and is exceptionally effective at red-shifting the absorption spectrum.[12]

Mechanism of the Red Shift: Lowering the HOMO-LUMO Gap

The color of a molecule is determined by the energy difference (ΔE) between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). Light is absorbed when a photon has the precise energy to promote an electron from the HOMO to the LUMO. A smaller ΔE corresponds to the absorption of lower-energy, longer-wavelength light.

The 4,5-dimethoxy groups red-shift the absorption by decreasing this HOMO-LUMO gap:

-

Raising the HOMO: As strong EDGs, the methoxy groups donate electron density into the π-system of the benzene ring. This destabilizes the HOMO, raising its energy level.[13]

-

Stabilizing the LUMO: The nitro group (EWG) withdraws electron density. The LUMO of nitroaromatics is typically a π* orbital with significant density on the nitro group. The presence of the EDGs enhances the intramolecular charge-transfer (ICT) character of the excited state, effectively stabilizing the LUMO.[8][14]

The simultaneous raising of the HOMO and lowering of the LUMO results in a significantly smaller energy gap compared to the unsubstituted nitrobenzyl parent. This leads to a pronounced bathochromic shift in the λmax, often moving it from ~340-350 nm into the 365-400 nm range or beyond.[6]

Figure 2: HOMO-LUMO gap reduction in DMNB-PPG due to the push-pull effect.

Quantitative Spectroscopic Data

The effect of the 4,5-dimethoxy substitution is clearly demonstrated by comparing the absorption maxima of different nitrobenzyl derivatives.

| Compound | Substituents | Typical λmax (nm) | Molar Absorptivity (ε) at λmax (M-1cm-1) |

| 2-Nitrobenzyl Alcohol | None | ~260-280, ~340 | ~5,000-7,000 at 260nm |

| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | 4,5-di-OCH3 | ~350-365 | ~4,000-6,000 |

| 2,6-Dinitrobenzyl Derivative | 6-NO2 | ~280 | ~8,000 |

| 4,5-Methylenedioxy-2-nitrobenzyl Alcohol | 4,5-OCH2O- | ~350 | ~5,000 |

Note: Exact λmax and ε values are solvent-dependent. Data compiled from representative literature values.[12][15]

As the table shows, the DMNB substitution provides a significant red shift compared to the parent compound, pushing the optimal excitation wavelength towards the edge of the visible spectrum. This allows for the use of more accessible and less damaging light sources, such as 365 nm LEDs, in biological experiments.[16]

Experimental Protocol: Characterizing the Absorption Spectrum

Verifying the absorption properties of a newly synthesized DMNB-caged compound is a critical step. The following protocol outlines a standard procedure using UV-Visible spectrophotometry.

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of a DMNB-protected compound.

Materials:

-

DMNB-caged compound of interest

-

Spectrophotometric grade solvent (e.g., Methanol, Acetonitrile, or buffer of choice)

-

UV-Visible Spectrophotometer

-

Matched pair of 1 cm path length quartz cuvettes

-

Calibrated analytical balance and volumetric flasks

Methodology:

-

Stock Solution Preparation: a. Accurately weigh a small amount (e.g., 1-2 mg) of the DMNB-caged compound. b. Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., ~0.5 mM). Ensure complete dissolution.

-

Preparation of Dilutions: a. Prepare a series of 3-4 dilutions from the stock solution. For example, prepare 10 µM, 20 µM, and 40 µM solutions in 5.00 mL volumetric flasks. b. This series will be used to verify Beer-Lambert law linearity.

-

Spectrophotometer Setup: a. Turn on the spectrophotometer and its lamps (Deuterium and Tungsten) and allow them to warm up for at least 30 minutes for stabilization. b. Set the instrument to scan a wavelength range from 250 nm to 500 nm.

-

Blanking the Instrument: a. Fill both the sample and reference cuvettes with the pure solvent. b. Place them in the spectrophotometer and run a baseline correction or "zero" scan. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.

-

Measuring the Spectra: a. Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it. b. Place the sample cuvette in the holder and record the absorption spectrum. c. Repeat this process for each of the prepared dilutions, moving from lowest to highest concentration.

-

Data Analysis: a. Identify the wavelength of maximum absorbance (λmax) from the spectra. It should be consistent across all concentrations. For DMNB compounds, this is expected in the 350-380 nm range. b. Record the absorbance value (A) at λmax for each concentration (c). c. Plot a graph of Absorbance vs. Concentration. The data should form a straight line passing through the origin. d. Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where b is the path length (1 cm). The slope of the plotted line is equal to ε.

Conclusion and Future Outlook

The incorporation of 4,5-dimethoxy groups into the 2-nitrobenzyl scaffold is a cornerstone of modern photoprotecting group design. By creating an intramolecular push-pull system, these substituents effectively reduce the HOMO-LUMO energy gap, leading to a desirable and predictable red shift in the absorption spectrum. This shift enables the use of longer, less phototoxic wavelengths of light, significantly expanding the applicability of photocaging technology in sensitive biological systems and drug delivery.[6][7] As research progresses, the principles learned from the DMNB system are being applied to develop PPGs that are sensitive to even longer wavelengths, including two-photon excitation in the near-infrared range, promising even deeper tissue penetration and higher spatial precision for the next generation of light-activated therapeutics and research tools.[7]

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]

-

Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec.com. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

-

Kuanar, M., & Mishra, B. K. (1996). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(4), 329-336. [Link]

-

Singh, P., & Ilag, L. L. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules, 23(8), 1909. [Link]

-

Gryko, D. T., & Tasior, M. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Advances, 4(104), 59665-59682. [Link]

-

Nielsen, I., & West, C. W. (2015). Substitution effects on the absorption spectra of nitrophenolate isomers. Physical Chemistry Chemical Physics, 17(21), 13919-13922. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171. [Link]

-

ResearchGate. (2016). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. [Link]

-

Pool, A. J., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Communications, 51(40), 8444-8457. [Link]

-

ResearchGate. (2019). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for the concept of caging in terms of a photochemical protection group (PPG). ResearchGate. [Link]

-

Máté, Z., & Vanguelov, C. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1279-1288. [Link]

-

Odinity. (2013). Effects of Substituents on the Absorption Spectra of molecules. Odinity.com. [Link]

-

Givens, R. S., & Klán, P. (2006). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 106(8), 3155-3201. [Link]

-

ResearchGate. (2019). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. [Link]

-

Dietzek, B., & Popp, J. (2005). Energy flow in push-pull chromophores: vibrational dynamics in para-nitroaniline. ChemPhysChem, 6(6), 1157-1163. [Link]

-

MySkinRecipes. (n.d.). 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL. MySkinRecipes.com. [Link]

-

Chen, J., & Chen, X. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Granucci, G., & Persico, M. (2020). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A, 124(25), 5125-5135. [Link]

-

Squeo, B. M., & Gigli, G. (2020). Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. The Journal of Physical Chemistry C, 124(27), 14594-14603. [Link]

-

LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. chem.libretexts.org. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vapourtec.com [vapourtec.com]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fundamental aspects of property tuning in push–pull molecules - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11264D [pubs.rsc.org]

- 9. Energy flow in push-pull chromophores: vibrational dynamics in para-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4,5-二甲氧基-2-硝基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. odinity.com [odinity.com]

- 14. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmacologically active molecules. The document will delve into the strategic considerations behind the chosen synthetic pathway, offer a detailed, step-by-step protocol, and provide insights into the underlying chemical principles.

Introduction: Strategic Importance of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylacetic acid scaffold is a common motif in a variety of biologically active compounds. The presence of the nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide range of functional groups and heterocyclic systems. The dimethoxy substitution pattern influences the molecule's electronic properties and can play a crucial role in its interaction with biological targets.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and efficient synthesis of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate proceeds via a two-step sequence starting from the commercially available 3,4-dimethoxyphenylacetic acid (homoveratric acid).[1][2][3][4][5] This pathway involves:

-

Electrophilic Nitration: The regioselective nitration of 3,4-dimethoxyphenylacetic acid to introduce a nitro group at the 2-position of the aromatic ring.

-

Fischer Esterification: The acid-catalyzed esterification of the resulting 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid with ethanol to yield the target ethyl ester.

This approach is favored due to the accessibility of the starting material and the generally high yields and selectivity of the individual reactions.

Mechanistic Considerations

The key to the first step is the directing effect of the substituents on the aromatic ring. The methoxy groups are strongly activating and ortho-, para-directing. The acetic acid side chain is weakly deactivating. The nitration occurs ortho to one of the methoxy groups and meta to the other, with the position ortho to the 4-methoxy group and meta to the 3-methoxy group being sterically and electronically favored.

The second step, Fischer esterification, is a classic acid-catalyzed nucleophilic acyl substitution.[6] The protonation of the carboxylic acid carbonyl group by a strong acid catalyst enhances its electrophilicity, allowing for the nucleophilic attack by ethanol. Subsequent dehydration leads to the formation of the ethyl ester.

Visualizing the Synthesis Workflow

Sources

A Technical Guide to the Solubility of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. In the absence of extensive empirical solubility data in publicly available literature, this document leverages fundamental principles of organic chemistry to predict its solubility in a range of common organic solvents. Furthermore, it offers a detailed experimental protocol for the systematic determination of its solubility, equipping researchers with the necessary tools to generate reliable and reproducible data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, where a thorough understanding of a compound's solubility is paramount for formulation, process chemistry, and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

The journey of a novel chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. A comprehensive understanding of a compound's solubility profile in various solvents is not merely an academic exercise; it is a cornerstone of rational drug design and development.

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, a substituted nitrophenylacetate derivative, presents a molecular architecture of interest in medicinal chemistry. The presence of both polar and non-polar functionalities within its structure suggests a nuanced solubility behavior that warrants careful investigation. This guide aims to provide a detailed exploration of the theoretical and practical aspects of the solubility of this compound, thereby empowering researchers to make informed decisions in their scientific endeavors.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the constituent parts of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, we can make educated predictions about its behavior in different solvent environments, guided by the venerable principle of "like dissolves like".[1]

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses several polar functional groups that will govern its interaction with polar solvents:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.

-

Ester Group (-COOCH₂CH₃): The carbonyl (C=O) and ether-like (C-O) linkages within the ester group contribute significantly to its polarity and can act as hydrogen bond acceptors.

-

Methoxy Groups (-OCH₃): The ether linkages of the two methoxy groups are also polar and can accept hydrogen bonds.

-

-

Non-Polar Moieties: Balancing these polar features are non-polar components:

-

Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with non-polar solvents.

-

Ethyl Group (-CH₂CH₃): This alkyl chain is non-polar.

-

Predicted Solubility Profile:

Based on this structural analysis, a qualitative prediction of the solubility of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate in various classes of organic solvents can be formulated.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can act as hydrogen bond donors, interacting favorably with the oxygen atoms of the nitro, ester, and methoxy groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | High to Moderate | These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar functional groups of the compound. The absence of hydrogen bond donation might result in slightly lower solubility compared to polar protic solvents for certain compounds. |

| Non-Polar | Hexane, Toluene | Low to Sparingly Soluble | The non-polar nature of these solvents will primarily interact with the aromatic ring and the ethyl group of the compound. However, the strong polar functionalities will likely hinder extensive dissolution. |

It is crucial to emphasize that these are predictions. Empirical determination is necessary for quantitative assessment.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate in a chosen organic solvent. This method is a self-validating system designed to yield accurate and reproducible results.

Materials and Equipment:

-

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system reaches equilibrium when the rate of dissolution equals the rate of precipitation.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vial from the shaker and allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the standard solutions and the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility

While solvent polarity is a primary determinant, other factors can significantly impact the solubility of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate.

-

Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[5][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the intermolecular forces in the solid state.[7][8][9] It is therefore crucial to control and report the temperature at which solubility is determined.

-

Crystalline Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[10][11] A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility.[12][13][14] It is important to characterize the solid form used in solubility studies.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents. A tabular format is highly recommended.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

This solubility profile provides a comprehensive overview of the compound's behavior and is invaluable for selecting appropriate solvents for various applications, from reaction chemistry to formulation development.

Conclusion

References

-

Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Purdue University. (n.d.). Lattice Energy. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 22). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

-

ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

NIH. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 22). 5.4: Lattice Energy and Solubility. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Wisdomlib. (2025, October 14). Lattice Energy: Significance and symbolism. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243. Retrieved from [Link]

-

NIH. (n.d.). 3-Nitrophenyl acetate | C8H7NO4 | CID 15207 - PubChem. Retrieved from [Link]

-

Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetate | C8H6NO4- | CID 6931101. Retrieved from [Link]

-

ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. quora.com [quora.com]